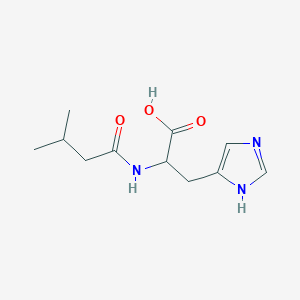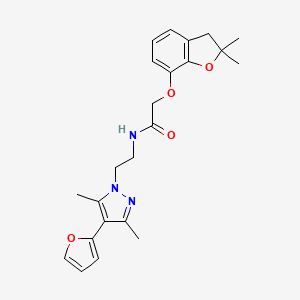
2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This typically includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural characteristics.Chemical Reactions Analysis
This involves identifying the reactions the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Applications De Recherche Scientifique
Pharmacological Research and Genetic Differences
Research into acetaminophen, a compound related to 2-(4-Acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, underscores the complexity of its metabolism and the genetic factors influencing its effectiveness and risk of toxicity. The metabolism of acetaminophen involves various pathways, including glucuronidation, sulfation, oxidation, and deacetylation, with variability in these processes due to genetic differences, potentially affecting drug safety and efficacy (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Removal Strategies
The environmental presence of acetaminophen and its derivatives, including potentially 2-(4-Acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, has raised concerns due to their introduction into water bodies from medical waste and pharmaceutical effluents. Research focusing on the adsorptive elimination of acetaminophen from water highlights innovative approaches, such as the use of ZnAl/biochar, which demonstrated significant efficacy in removing these contaminants, reflecting potential strategies for mitigating the environmental impact of related compounds (C. Igwegbe et al., 2021).
Toxicity and Safety Evaluations
The hepatotoxicity associated with acetaminophen, a structural analogue of 2-(4-Acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, underscores the importance of understanding the toxicological profiles of these compounds. Studies have detailed the mechanisms leading to liver damage from acetaminophen overdose, emphasizing the need for continued research and education on the safe use of these compounds (R. Tittarelli et al., 2017).
Novel Mechanisms of Action
Investigations into acetaminophen's analgesic effects have revealed complex mechanisms beyond its traditional inhibition of cyclooxygenase enzymes. These include its metabolization into N-acylphenolamine (AM404) and subsequent action on specific receptors in the brain and spinal cord, offering insights into pain management techniques that could be relevant for related compounds (N. Ohashi & T. Kohno, 2020).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, as well as appropriate safety precautions.
Orientations Futures
This involves discussing potential areas for further research or applications of the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s best to consult the relevant scientific literature or databases. If you have access to a university library, they can often help you find this information. You can also use online databases like PubMed for biological information, the Protein Data Bank for structural information, or the Royal Society of Chemistry’s ChemSpider for general information. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
Propriétés
IUPAC Name |
2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11(18)17-13-6-4-12(5-7-13)9-15(19)16-10-14-3-2-8-20-14/h2-8H,9-10H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIOVAIZGIFMBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)
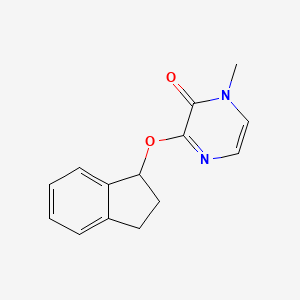
![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)
![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)
![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)
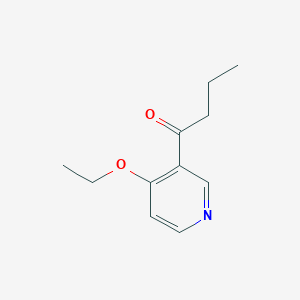
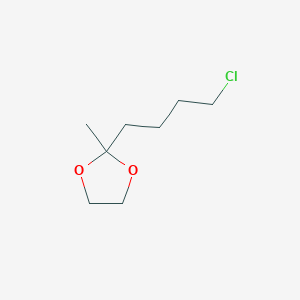
![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)
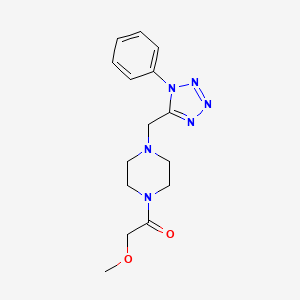
![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)
